Clofedanol, also known as chlophedianol, is a centrally acting cough suppressant primarily utilized in the treatment of dry cough. It exhibits multiple pharmacological properties, including local anesthetic, antispasmodic, and antihistamine effects. Clofedanol may also demonstrate anticholinergic effects at elevated doses, making it versatile in its therapeutic applications. The compound is marketed under various brand names, including Ninjacof and others, and is administered orally.
Clofedanol is classified as a cough suppressant within the pharmacological category of antitussives. Its chemical structure is characterized by the formula , with a molar mass of approximately 289.8 grams per mole. The compound's chemical identifiers include a CAS number of 791-35-5 and a DrugBank identifier of DB04837. Clofedanol is recognized for its efficacy in alleviating cough symptoms associated with respiratory conditions.
The synthesis of clofedanol involves a series of chemical reactions, primarily utilizing a Mannich reaction as the initial step. The detailed preparation method includes the following stages:
The synthesis parameters include using concentrated hydrochloric acid (1-10% based on o-chloroacetophenone), maintaining a reaction temperature between 60°C and 110°C, and allowing the reaction to proceed for 15 to 40 hours.
Clofedanol has a complex molecular structure characterized by several functional groups:
The compound's three-dimensional configuration can be represented using various chemical drawing software or databases such as PubChem or ChemSpider for further exploration of its spatial arrangement.
Clofedanol participates in several chemical reactions that define its synthesis and potential modifications:
These reactions illustrate the compound's versatility in synthetic chemistry and its potential for further derivatization.
Clofedanol acts primarily as a cough suppressant through central nervous system mechanisms. It inhibits the cough reflex by acting on specific receptors in the brain responsible for triggering coughing. The compound's local anesthetic properties may also contribute to reducing irritation in the respiratory tract. Additionally, its antihistamine effects can help alleviate symptoms associated with allergic reactions that may provoke coughing.
The pharmacodynamic profile indicates that clofedanol interacts with various neurotransmitter systems, although detailed pathways remain under investigation .
Clofedanol exhibits distinct physical and chemical properties:
These properties influence its bioavailability and distribution within biological systems .
Clofedanol is primarily utilized in clinical settings as an effective treatment for dry coughs associated with various respiratory conditions. Its multifaceted pharmacological profile allows it to serve not only as a cough suppressant but also potentially as an adjunct treatment for conditions involving bronchospasm or irritation due to allergies.
Research continues into its broader applications within therapeutic contexts, particularly concerning its sedative properties and potential use in managing other respiratory ailments .
Clofedanol (INN) or chlophedianol (BAN) exerts its primary antitussive effect through central nervous system (CNS) depression, specifically targeting the medullary cough center. The drug crosses the blood-brain barrier after systemic absorption and directly inhibits neuronal excitability in the brainstem's cough integration areas. Studies in anesthetized cats demonstrate that centrally acting antitussives like clofedanol significantly reduce cough number (coughs per stimulus trial) and expiratory motor drive (rectus abdominis burst amplitude) without altering inspiratory timing or diaphragm amplitude during cough [10]. This selective suppression of expiratory phase motor output indicates preferential modulation of cough-specific neural circuits rather than generalized respiratory depression [10] [4].
Notably, clofedanol lacks significant peripheral antitussive actions on airway sensory nerves. Unlike antitussives that target transient receptor potential (TRP) channels or inhibit peripheral opioid receptors, clofedanol's efficacy is abolished by CNS-selective lesions or decerebration in animal models [6]. The drug's molecular structure (C₁₇H₂₀ClNO) facilitates rapid CNS penetration, enabling direct interaction with medullary nuclei involved in cough pattern generation, particularly the nucleus tractus solitarius (NTS) and retroambigual nucleus [1] [3]. This central mechanism distinguishes it from peripherally acting agents that primarily modulate airway afferent sensitivity.
Table 1: Central vs. Peripheral Sites of Antitussive Action
Action Site | Neural Targets | Clofedanol Activity | Functional Outcome |
---|---|---|---|
Medullary Cough Center | Nucleus tractus solitarius, Retroambigual nucleus | Direct inhibition via GABAergic modulation | Reduced cough frequency and expiratory drive |
Peripheral Afferents | Vagal Aδ/C-fibers, TRP channels | Negligible activity | No reduction in cough reflex sensitivity |
Suprapontine Centers | Periaqueductal gray, Limbic areas | Indirect modulation | Possible influence on cough perception |
Clofedanol demonstrates potent histamine H1 receptor antagonism (Ki = 42 nM), contributing to its multimodal antitussive profile [1]. This antihistaminic property:
However, unlike first-generation sedating antihistamines, clofedanol's H1 blockade occurs at concentrations below those required for CNS depression, minimizing non-cough-related side effects [3].
At therapeutic doses (12.5–25 mg in humans), clofedanol exhibits minimal anticholinergic activity. However, dose-dependent muscarinic receptor antagonism emerges at plasma concentrations >200 ng/mL, with significant functional impacts:
Table 2: Dose-Dependent Anticholinergic Effects of Clofedanol
Dose Range | Muscarinic Receptor Subtypes Affected | Neuropharmacological Impact | Cough Relevance |
---|---|---|---|
Therapeutic (<1 mg/kg) | M1, M4 (CNS-predominant) | GABAergic disinhibition in cough center | Enhanced central cough suppression |
Supratherapeutic (>2 mg/kg) | M1-M5 (pan-muscarinic) | Reduced airway secretion; Vagal inhibition | Diminished tussive input and mucus clearance |
Toxic (>5 mg/kg) | M2 cardiac receptors; M3 glands | Tachycardia, mucosal drying | Loss of protective cough reflex |
Notably, the antitussive efficacy of high-dose clofedanol in "codeine-resistant" coughs (e.g., chronic bronchitis) may partially derive from this anticholinergic component, which suppresses mucus production and airway afferent hyperresponsiveness [4] [8].
Clofedanol's receptor interaction profile differs fundamentally from sigma-1 receptor-targeting antitussives like dextromethorphan:
Pharmacological Parameter | Clofedanol | Dextromethorphan | Functional Implications |
---|---|---|---|
Primary Molecular Target | Histamine H1 receptor; GABAergic modulation | Sigma-1 receptor; NMDA receptor | |
Sigma-1 Receptor Binding | Negligible (IC50 >10,000 nM) | High affinity (IC50 = 346 nM) | Dextromethorphan disrupts NTS glutamate signaling via sigma-1/NMDA interactions |
Mechanism of Cough Suppression | Direct medullary inhibition; H1 antagonism | Glutamatergic modulation; Channel blockade | |
Efficacy in Codeine-Resistant Cough | Moderate (via anticholinergic effects) | Limited in neurogenic cough | Clofedanol benefits inflammatory/histaminergic coughs |
Neuroplasticity Modulation | Weak | Strong (sigma-1 regulates neural adaptation) | Dextromethorphan superior in chronic maladaptive cough |
Clofedanol shows poor affinity for sigma-1 receptors (binding <15% at therapeutic concentrations) [3]. This contrasts sharply with dextromethorphan, which exerts antitussive effects primarily through sigma-1-mediated suppression of N-methyl-D-aspartate (NMDA) receptors in the NTS—a key site for cough reflex potentiation [4] [5]. Consequently:
Functional studies reveal that sigma-1 antagonists like dextromethorphan inhibit temporal summation of cough reflexes, while clofedanol suppresses cough initiation threshold. This mechanistic divergence explains their differential clinical efficacy: dextromethorphan excels in chronic refractory cough with central sensitization, whereas clofedanol is preferred for acute histamine-driven cough [4] [5].
Table 3: Functional Classification of Antitussives by Receptor Targets
Receptor Profile | Prototypical Agents | Target Cough Phenotype |
---|---|---|
μ-Opioid + Sigma-1 | Codeine, Hydrocodone | Lower airway inflammatory cough |
Sigma-1/NMDA antagonist | Dextromethorphan | Chronic neuroplastic cough |
H1 antagonist + Central inhibitor | Clofedanol | Acute allergic/histaminergic cough |
GABA-B agonist | Baclofen | GERD-associated cough |
Compound Names Mentioned:Clofedanol, Chlophedianol, Dextromethorphan, Codeine, Hydrocodone, Baclofen, GABA, NMDA, Histamine H1 receptor, Sigma-1 receptor, Muscarinic receptors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7